4-((5-Bromopyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H11BrN2O3S. It is characterized by the presence of a bromopyridine ring attached to a sulfonyl group, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Morpholine Introduction: Finally, the sulfonyl derivative is reacted with morpholine under suitable conditions to yield the desired product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromopyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles due to the activating effect of the sulfonyl group.
Hydrolysis: The sulfonamide bond can undergo hydrolysis under specific conditions, breaking the molecule into its component parts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to facilitate the hydrolysis of the sulfonamide bond.
Major Products
Nucleophilic Aromatic Substitution: The major products are the substituted pyridine derivatives.
Hydrolysis: The major products are the corresponding sulfonic acid and morpholine.
Scientific Research Applications
4-((5-Bromopyridin-3-yl)sulfonyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-ylsulfonyl)morpholine: Similar structure but lacks the bromine atom.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Contains an additional chlorine atom on the pyridine ring.
Uniqueness
4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCCYOGOYDJFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649572 |
Source
|
Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889676-35-1 |
Source
|
Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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